molecular formula C30H48O3 B1674620 Ganodermanondiol CAS No. 107900-76-5

Ganodermanondiol

Cat. No. B1674620
M. Wt: 456.7 g/mol
InChI Key: AAJIHHYEPHRIET-XEFAKFPISA-N
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Description

Ganodermanondiol is a triterpenoid found in Ganoderma lucidum, a species of the Basidiomycetes class . It has a variety of biological effects, including inhibitory activity against human immunodeficiency virus (HIV)-1 protease, anti-complement activity, and hepatoprotective action .


Synthesis Analysis

Ganodermanondiol is isolated from Ganoderma lucidum using ethanol extraction and ethyl acetate fractionation .


Molecular Structure Analysis

Ganodermanondiol has a triterpenoid structure . Its molecular formula is C30H48O3, with an average mass of 456.700 Da and a monoisotopic mass of 456.360352 Da .


Chemical Reactions Analysis

Ganodermanondiol has been found to inhibit the activity and expression of cellular tyrosinase and the expression of tyrosinase-related protein-1 (TRP-1), TRP-2, and microphthalmia-associated transcription factor (MITF), thereby decreasing melanin production .


Physical And Chemical Properties Analysis

Ganodermanondiol is a powder . Its density is 1.1±0.1 g/cm3, boiling point is 580.4±50.0 °C at 760 mmHg, and flash point is 318.9±26.6 °C .

Scientific Research Applications

Hepatoprotective Effects

Ganodermanondiol has shown promising hepatoprotective effects. In one study, it protected human liver-derived HepG2 cells from tert-butyl hydroperoxide (t-BHP)-induced hepatotoxicity. This protection was mediated through the Nrf2 pathway-dependent heme oxygenase-1 expressions. Additionally, ganodermanondiol increased cellular glutathione levels and expression of the glutamine-cysteine ligase gene in a dose-dependent manner, enhancing the phosphorylation of adenosine monophosphate-activated protein kinase (AMPK) and its upstream kinase activators, LKB1 and Ca(2+)/calmodulin-dependent protein kinase-II (CaMKII) (Li et al., 2013).

Future Directions

Ganodermanondiol has been attracting attention due to its wide variety of biological activities and potential as an ingredient in skin care cosmetics, including “skin-whitening” products . Its inhibitory effect on tyrosinase will contribute to the use of Ganoderma lucidum in the preparation of skin care products in the future .

properties

IUPAC Name

(5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-30(8)22-10-11-23-26(2,3)24(31)15-16-28(23,6)21(22)14-18-29(20,30)7/h10,14,19-20,23,25,32-33H,9,11-13,15-18H2,1-8H3/t19-,20-,23+,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJIHHYEPHRIET-XEFAKFPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910578
Record name 24,25-Dihydroxylanosta-7,9(11)-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ganodermanondiol

CAS RN

107900-76-5
Record name Ganodermanondiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107900-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganodermanondiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107900765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24,25-Dihydroxylanosta-7,9(11)-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
451
Citations
JW Kim, HI Kim, JH Kim, OC Kwon, ES Son… - International journal of …, 2016 - mdpi.com
… ganodermanondiol remain to be elucidated. Therefore, in this study, we determined the cytotoxic effects of ganodermanondiol … 5, 7.5, and 10 μM ganodermanondiol showed no cytotoxic …
Number of citations: 65 www.mdpi.com
B Li, DS Lee, Y Kang, NQ Yao, RB An… - Food and chemical …, 2013 - Elsevier
… Moreover, ganodermanondiol increased cellular glutathione … Furthermore, ganodermanondiol exposure enhanced the … This study indicates that ganodermanondiol exhibits potent …
Number of citations: 44 www.sciencedirect.com
MCA Galappaththi, NM Patabendige, BM Premarathne… - Biomolecules, 2022 - mdpi.com
For centuries, Ganoderma has been used as a traditional medicine in Asian countries to prevent and treat various diseases. Numerous publications are stating that Ganoderma species …
Number of citations: 19 www.mdpi.com
YU Jeong, HI Kim, JH Kim, YJ Park - Journal of the Society of …, 2017 - koreascience.kr
This study was carried out to investigate the effect of lacquer tree (Rhus verniciflua) extract on ganodermanondiol (GN), tyrosinase and melanin biosynthesis inhibitor, biosynthesis in …
Number of citations: 2 koreascience.kr
P Li, L Liu, S Huang, Y Zhang, J Xu… - Anti-Cancer Agents in …, 2020 - ingentaconnect.com
… In this study, the levels of cleaved-PARP were upregulated by ganodermanondiol treatment. The results show that ganodermanondiol treatment activated caspase-3, which may cleave …
Number of citations: 24 www.ingentaconnect.com
TTT Trang, TD Cuong, NV Thu, MH Woo… - Natural Product …, 2014 - koreascience.kr
… It has been demonstrated that ganoderic acids, lucidumols A - B, ganodermanondiol, ganoderiol F and ganodermanontriol exert cytotoxic-based carcinostatic effects on cancer cells, …
Number of citations: 6 koreascience.kr
CL Hsu, GC Yen - The enzymes, 2014 - Elsevier
Ganoderma species is known as a functional mushroom used in many Asian countries. Triterpenoids, ganoderic acids, and lucidenic acids have been isolated from Ganoderma species …
Number of citations: 33 www.sciencedirect.com
M Wu, C Shen, Q Lin, J Zhong, Y Zhou… - Natural Product …, 2022 - Taylor & Francis
Two sterols and seven triterpenoids were isolated and identified from Ganoderma lucidum by silica gel column chromatography, preparative high-performance liquid chromatography …
Number of citations: 12 www.tandfonline.com
BJ Ma, Y Zhou, Y Ruan, JC Ma, W Ren… - The Journal of …, 2012 - nature.com
The fruiting bodies of Ganoderma lucidum are widely used in China, Japan and Korea as medicine for a variety of diseases, such as chronic bronchitis inflammation, hyperlipidemia, …
Number of citations: 17 www.nature.com
M Isaka, P Chinthanom, S Mayteeworakoon… - Phytochemistry …, 2017 - Elsevier
… on the basis of NMR spectroscopic and mass spectrometry data, and the structures 1 and 2 were further confirmed by chemical correlations to ganoboninketal C and ganodermanondiol…
Number of citations: 10 www.sciencedirect.com

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